N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, which is known for its antibacterial properties, and a thiazinan ring, which contributes to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with a thiazinan derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide has been studied for its potential antibacterial activity. It has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria . Additionally, its unique structure makes it a candidate for further research in drug development, particularly in the design of hybrid antimicrobials that combine multiple modes of action .
Mechanism of Action
The antibacterial activity of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide is believed to stem from its ability to interfere with bacterial cell wall synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria . This inhibition prevents bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds also feature a sulfonamide group and have demonstrated antibacterial activity.
Substituted 1,3,5-triazine derivatives: These compounds have shown significant antimicrobial activity and are structurally similar due to the presence of heterocyclic rings.
Uniqueness
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide is unique due to the presence of the thiazinan ring, which imparts distinct chemical properties and potential biological activities. Its ability to form complexes with cell-penetrating peptides further enhances its antibacterial efficacy .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-23(20)13-5-4-12-18(23)15-10-8-14(9-11-15)17-24(21,22)16-6-2-1-3-7-16/h1-3,6-11,17H,4-5,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEFVNJVASOFDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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